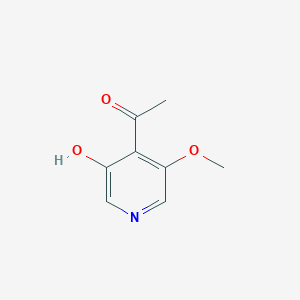

1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxy-5-methoxypyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)8-6(11)3-9-4-7(8)12-2/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSKWCOBNWNEOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone typically involves the reaction of appropriate pyridine derivatives under specific conditions. . Industrial production methods likely involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Unfortunately, the available search results provide limited information specifically focused on the applications of "1-(3-Hydroxy-5-methoxypyridin-4-yl)ethanone." However, based on the provided data, we can infer some potential research applications:

Chemical Information and Properties

- IUPAC Name The IUPAC name of the compound is 1-(3-hydroxy-5-methoxypyridin-4-yl)ethan-1-one .

- Other Identifiers The compound is also identified by its CAS number: 1393532-63-2 .

- Purity It is available with a purity of 97% .

- Physical Form and Storage The compound is a solid and should be stored in a refrigerator .

Potential Research Applications

- Inhibitor of 11β-HSD1 Adamantyl ethanone pyridyl derivatives, which share a structural similarity with the target compound, have been identified as potent and selective inhibitors of human 11β-HSD1 . This enzyme catalyzes the intracellular conversion of inactive cortisone to cortisol, and its inhibition has shown beneficial effects in conditions like type 2 diabetes, dyslipidemia, and obesity .

- Medicinal Chemistry The core structure of adamantyl ethanone has been used to design and synthesize novel compounds with inhibitory activity against 11β-HSD1 . The presence of a pyridyl ring attached to the ethanone motif is crucial for this activity .

- EWS-FLI1 Inhibition Research has explored the impact of replacing an electron-rich phenyl ring with an electron-deficient pyridine ring in similar compounds. This structural modification resulted in a complete loss of growth inhibition for EWS-FLI1 containing cell lines .

Additional Information

- Safety Hazard statements for this compound include H302, H315, H319, and H335, suggesting it may be harmful if swallowed and may cause skin and respiratory irritation .

- Precautionary Measures Recommended precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

- Availability The compound can be ordered from Sigma-Aldrich, but it is necessary to contact a local dealer to place an order .

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its reactivity and binding affinity to various biomolecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-(5-Methoxypyridin-3-yl)ethanone (CAS 886364-74-5): Differs by lacking the hydroxyl group at position 3. Molecular weight: 151.16 g/mol (vs. ~167.16 g/mol for the target compound, assuming hydroxyl addition). The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, likely increasing lipophilicity .

- 1-(5-Hydroxypyridin-2-yl)ethanone (CAS 67310-56-9): Hydroxyl at position 5 and acetyl at position 2. Positional differences alter electronic distribution; the para relationship between hydroxyl and acetyl groups may enhance resonance stabilization compared to the target compound’s meta arrangement .

- 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS 1203499-64-2): Methoxy at position 2 and methyl at position 4. Steric hindrance from methyl and methoxy groups could reduce reactivity compared to the target compound’s hydroxyl-methoxy combination .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility |

|---|---|---|---|

| Target Compound | ~167.16 | 3-OH, 5-OCH₃, 4-COCH₃ | Moderate (polar) |

| 1-(5-Methoxypyridin-3-yl)ethanone | 151.16 | 5-OCH₃, 3-COCH₃ | Low (non-polar) |

| 1-(5-Hydroxypyridin-2-yl)ethanone | 151.15 | 5-OH, 2-COCH₃ | High (polar) |

Commercial and Practical Considerations

- Availability: Methoxy-substituted analogs (e.g., 1-(5-Methoxypyridin-3-yl)ethanone) are commercially available at ~$400/g (), whereas the hydroxylated target compound may require custom synthesis, increasing cost.

- Stability : The hydroxyl group increases susceptibility to oxidation, necessitating inert storage conditions compared to methoxy analogs .

Biological Activity

1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone, also known by its CAS number 30152-05-7, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group and a methoxy group on the pyridine ring, which may influence its pharmacological properties. The following sections will detail its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₉NO₂

- Molar Mass : 151.16 g/mol

The structural features of this compound enhance its solubility and reactivity, making it a valuable intermediate in pharmaceutical synthesis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Properties :

- Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

-

Neuroprotective Effects :

- The compound has demonstrated potential in protecting neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease treatment.

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Interaction with Enzymatic Pathways : The compound may interact with enzymes involved in metabolic pathways, influencing cellular processes.

- Antioxidant Activity : Its hydroxyl group could contribute to scavenging free radicals, thereby reducing oxidative damage in cells.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity.

-

Neuroprotection in Animal Models :

- In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers, supporting its potential as a neuroprotective agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(3-Hydroxypyridin-2-YL)ethanone | 13210-29-2 | 0.74 |

| 1-(5-Hydroxypyridin-2-YL)ethanone | 67310-56-9 | 0.72 |

| 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one | 4803-74-1 | 0.75 |

| 3-Hydroxy-2-(pyridin-4-YL)-1H-inden-1-one | 67592-40-9 | 0.75 |

| 3,5-Dimethoxyisonicotinaldehyde | 204862-70-4 | 0.74 |

This table highlights the structural similarities and potential differences in biological activity among related compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Hydroxy-5-methoxypyridin-4-yl)ethanone, and how do substituents influence reaction efficiency?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation of a substituted pyridine derivative. For example:

Protect the hydroxyl group (e.g., using acetyl or TBS protection) to prevent undesired side reactions.

React 3-hydroxy-5-methoxypyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Deprotect the hydroxyl group using mild acidic or basic conditions (e.g., HCl/MeOH or TBAF).

Key Considerations :

- Substituent positioning (3-hydroxy vs. 5-methoxy) may sterically hinder acylation, requiring optimized temperatures (e.g., 0–25°C) and extended reaction times.

- Monitor reaction progress via TLC or HPLC to avoid over-acylation.

Q. How can NMR spectroscopy distinguish between tautomeric forms of this compound?

- Methodological Answer :

- 1H NMR : The hydroxy proton (δ 5–6 ppm, broad singlet) and methoxy group (δ ~3.8–4.0 ppm, sharp singlet) are diagnostic. Tautomerism (e.g., keto-enol) would shift hydroxy proton signals depending on hydrogen bonding .

- 13C NMR : The carbonyl carbon (C=O) appears at δ ~190–210 ppm. Adjacent pyridine carbons (C3, C4, C5) show distinct shifts due to electron-withdrawing/donating effects of substituents .

- Variable-Temperature NMR : Resolve dynamic equilibria by analyzing signal splitting at low temperatures (e.g., −40°C).

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- First-Aid Measures :

- Skin Contact : Wash with soap and water for 15 minutes; seek medical attention if irritation persists .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Waste Disposal : Collect in sealed containers labeled "halogenated/organic waste" for incineration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the substitution pattern of the pyridine ring?

- Methodological Answer :

- Crystal Growth : Recrystallize from ethanol/water (1:1) at 4°C to obtain single crystals.

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

- R-factor : Aim for <0.05 after full-matrix least-squares refinement.

- Hydrogen Bonding : Validate hydroxyl and methoxy interactions via O–H···N and C–H···O metrics .

Q. What computational approaches predict the electronic properties of this compound, and how do they correlate with experimental data?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute:

- HOMO-LUMO Gap : Predicts reactivity (narrow gaps indicate higher electrophilicity).

- Electrostatic Potential Maps : Visualize electron-rich (hydroxy/methoxy) and electron-poor (carbonyl) regions .

- Validation : Compare computed IR spectra (C=O stretch ~1680 cm⁻¹) with experimental FT-IR data to assess accuracy.

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Scenario : NMR suggests a planar carbonyl group, but X-ray shows non-coplanarity due to crystal packing.

- Resolution :

Perform solid-state NMR to compare crystal and solution-phase structures.

Analyze temperature-dependent XRD to assess conformational flexibility.

Use Hirshfeld surfaces to quantify intermolecular interactions influencing crystallographic geometry .

Q. What strategies optimize the compound’s stability in biological assays?

- Methodological Answer :

- pH Stability : Conduct UV-Vis assays across pH 2–10. The hydroxy group may deprotonate at pH >8, altering solubility .

- Light Sensitivity : Store solutions in amber vials at −20°C; monitor degradation via LC-MS over 72 hours.

- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify major metabolites and modify substituents (e.g., fluorination) to enhance half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.